molecular formula C15H19NO5 B2401087 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid CAS No. 2289955-86-6

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid

Cat. No.: B2401087
CAS No.: 2289955-86-6
M. Wt: 293.319
InChI Key: FLJICFJVUXIOSM-UHFFFAOYSA-N
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Description

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid is a structurally complex molecule featuring a central azetidine ring (a four-membered nitrogen-containing heterocycle) with dual functionalization: a tert-butyloxycarbonyl (Boc) protecting group at position 1 and a phenoxy substituent at position 2. This compound is of interest in medicinal chemistry due to its constrained azetidine ring, which confers rigidity and may improve metabolic stability compared to larger heterocycles like piperidines or pyrrolidines . The Boc group serves as a temporary protective strategy for amines during synthetic workflows, enabling selective reactivity in multi-step syntheses .

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-14(2,3)21-13(19)16-9-15(10-16,12(17)18)20-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJICFJVUXIOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common route involves the formation of the azetidine ring through cyclization reactions, followed by the introduction of the phenoxy group and the Boc protecting group. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenolic derivatives.

    Reduction: The azetidine ring can be reduced to form corresponding amines.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products Formed:

    Oxidation: Phenolic derivatives.

    Reduction: Amines.

    Substitution: Free amine derivatives.

Scientific Research Applications

Biological Activities

The biological activities of azetidine derivatives, particularly those related to 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid, have been documented in several studies. Key activities include:

  • Inhibition of β-lactamases : Compounds derived from azetidine structures have shown promise in inhibiting β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria .
  • Antitubercular Properties : Some derivatives exhibit significant activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis .
  • Antiproliferative and Antibacterial Activity : Research has demonstrated that certain azetidine derivatives possess antiproliferative effects on cancer cells and antibacterial properties against various pathogens .

Potential Therapeutic Applications

Given its structural features and biological activities, 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid may find applications in:

  • Antibiotic Development : As a potential inhibitor of β-lactamases, this compound could be developed into a novel antibiotic agent.
  • Cancer Therapy : Its antiproliferative properties suggest that it could be explored as a candidate for cancer treatment.
  • Tuberculosis Treatment : The antitubercular activity opens avenues for developing new therapies against resistant strains of tuberculosis.

Mechanism of Action

The mechanism of action of 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azetidine ring and phenoxy group can play crucial roles in binding to these targets, while the Boc group can influence the compound’s stability and solubility.

Comparison with Similar Compounds

1-{1-[(tert-Butoxy)carbonyl]piperidin-3-yl}-1H-pyrazole-3-carboxylic Acid

  • Structure : A six-membered piperidine ring with Boc protection and a pyrazole-carboxylic acid substituent.
  • Key Differences :
    • The piperidine ring introduces greater conformational flexibility compared to the azetidine core of the target compound.
    • The pyrazole moiety may enhance metal-binding or π-π stacking interactions in biological systems.
  • Synthetic Relevance : Both compounds utilize Boc protection for amine groups, but the target molecule’s azetidine ring requires specialized methods to address ring strain during synthesis .

5-O-Methylsulfonyl- and 5-O-Aminosulfonyl-seco-CI Indole Derivatives

  • Structure : Indoline scaffolds with sulfonyl substituents and Boc-protected segments (e.g., 1-(tert-butyl oxycarbonyl)-3-(chloromethyl)indoline).
  • Key Differences: The indoline core (five-membered ring fused to benzene) contrasts with the smaller azetidine ring. Sulfonyl groups (e.g., methylsulfonyl) in these derivatives contribute to cytotoxic activity, whereas the phenoxy group in the target compound may modulate solubility or target affinity.
  • Biological Activity : Compounds with small sulfonyl substituents exhibit cytotoxicity comparable to doxorubicin in cancer cell lines (e.g., COLO 205, SK-MEL-2) .

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structure : A five-membered pyrrolidone ring with a carboxylic acid and methyl group.
  • Lack of aromatic (phenoxy) or Boc-protected groups reduces steric bulk.
  • Applications : Pyrrolidine derivatives are common in peptide mimetics, but the azetidine’s rigidity may offer advantages in drug design .

Functional Group Analysis

  • Boc Protection : Common in all compared compounds, enabling amine stability during synthesis. The azetidine’s Boc group may be more labile due to ring strain .
  • Carboxylic Acid : Enhances water solubility and facilitates conjugation (e.g., amide bond formation).
  • Aromatic Substituents: The phenoxy group in the target compound may improve membrane permeability compared to sulfonyl or pyrazole groups .

Research Implications and Limitations

  • Advantages of Azetidine Core : Smaller ring size may reduce metabolic degradation compared to piperidine/pyrrolidine analogs, though synthetic challenges persist.
  • Knowledge Gaps: Biological activity data for the target compound are absent in the provided evidence; further assays (e.g., kinase inhibition, cytotoxicity) are needed.
  • Contradictions: While sulfonyl-substituted indoles show potent cytotoxicity, the phenoxy group’s role in the azetidine derivative remains speculative without empirical data .

Biological Activity

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • IUPAC Name : 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenoxyazetidine-3-carboxylic acid
  • Molecular Formula : C15H19NO5
  • CAS Number : 145874751

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially influencing pain pathways and inflammatory responses.

Pharmacological Properties

  • Analgesic Activity :
    • The compound has shown promise in studies aimed at pain management, acting on cannabinoid receptors to modulate pain perception .
  • Anti-inflammatory Effects :
    • Research indicates that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating conditions characterized by inflammation .
  • Antitumor Potential :
    • Some investigations have pointed towards its efficacy in inhibiting tumor growth in specific cancer models, suggesting a role in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnalgesicModulates pain pathways via cannabinoid receptors
Anti-inflammatoryInhibits cytokine production
AntitumorReduces tumor growth in animal models

Case Study 1: Analgesic Properties

A study conducted on animal models demonstrated that administration of the compound significantly reduced pain responses compared to control groups. The analgesic effect was attributed to its action on the endocannabinoid system, enhancing the analgesic effects through receptor activation.

Case Study 2: Anti-inflammatory Effects

In vitro studies showed that the compound effectively decreased levels of TNF-alpha and IL-6 in macrophage cultures. This suggests its potential as an anti-inflammatory agent, which could be useful in treating chronic inflammatory diseases.

Case Study 3: Antitumor Activity

In a recent study published in a peer-reviewed journal, the compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest, highlighting its potential as a therapeutic agent in oncology.

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